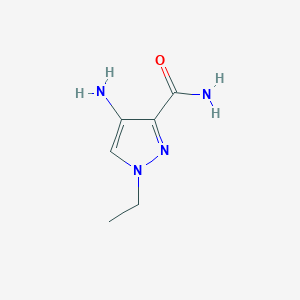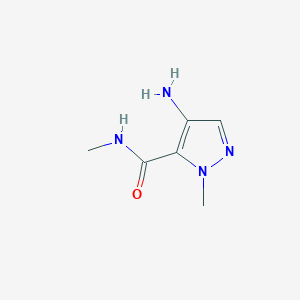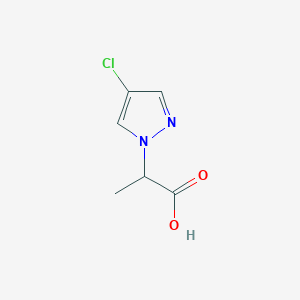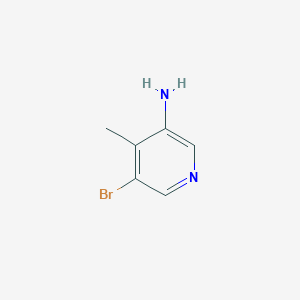
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of a bromine atom and a pyrrolidinyl group at specific positions on the pyrimidine ring can significantly alter the compound's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with bromo substituents, has been extensively studied. For instance, a novel synthesis of 5-bromo-2-iodopyrimidine has been described, which serves as a useful intermediate in palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of various substituted pyrimidine compounds . Additionally, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization demonstrates the versatility of bromopyrimidines in constructing complex heterocycles . These synthetic routes highlight the importance of bromopyrimidines as intermediates in the synthesis of diverse organic molecules.
Molecular Structure Analysis
The molecular structure of bromopyrimidine derivatives can be elucidated using spectroscopic techniques and computational methods. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . Furthermore, density functional theory (DFT) calculations can provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties of compounds like 5-bromo-2-hydroxy pyrimidine .
Chemical Reactions Analysis
Bromopyrimidines are versatile intermediates that can undergo various chemical reactions. They can participate in Suzuki cross-coupling reactions to yield heteroarylpyrimidines , and they can be transformed into different skeletons, such as imidazopyridines, through cyclization and bromination reactions . The presence of bromine also allows for further functionalization through reactions like Kumada cross-couplings and Buchwald–Hartwig amination .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine derivatives can be studied through spectroscopic and computational analyses. Spectroscopic characterization, including FT-IR and NMR spectroscopy, provides information on the vibrational frequencies and chemical shift values . Computational studies, such as DFT, can predict properties like the band gap energy, indicating charge transfer within the molecule, and non-linear optical properties . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC) .
Applications De Recherche Scientifique
Antiviral Activity
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine derivatives, specifically 5-bromotubercidin, exhibit significant antiviral properties. Bergstrom et al. (1984) found that these derivatives show substantial activity against RNA viruses, indicating potential as biologically active agents in antiviral research (Bergstrom et al., 1984).
Synthesis of Pseudouridine
Brown, Burdon, and Slatcher (1968) demonstrated the conversion of 5-Bromo-2,4-di-t-butoxypyrimidine into pseudouridine, highlighting its role in nucleoside synthesis and potentially aiding in understanding RNA modification processes (Brown, Burdon, & Slatcher, 1968).
Cellular DNA and Viral RNA Synthesis
Brdar and Reich (2008) investigated 5-bromotubercidin’s impact on cellular DNA and viral RNA synthesis. Their research suggests this compound can differentiate between virus RNA-dependent and DNA-dependent RNA synthesis, making it a valuable probe for cell-virus interaction studies (Brdar & Reich, 2008).
Antiretroviral Activity
Hocková et al. (2003) explored the antiretroviral effects of 5-substituted pyrimidines, including 5-bromo derivatives. These compounds exhibited notable activity against retroviruses, suggesting their potential use in antiretroviral therapies (Hocková et al., 2003).
Pharmacological Applications
Adhikari et al. (2012) synthesized compounds including 5-bromo-2-(pyrrolidin-1-yl)pyrimidine and evaluated them for antioxidant, anti-inflammatory, and analgesic activities, indicating its potential in pharmacological research (Adhikari et al., 2012).
Enzyme Inhibitors
Goudgaon et al. (1993) focused on 5-bromo-substituted pyrimidines as inhibitors of various enzymes, including dihydrouracil dehydrogenase and uridine phosphorylase. Their findings contribute to the understanding of enzyme regulation and potential therapeutic applications (Goudgaon et al., 1993).
Radiotherapeutic Applications
Kumar and Sevilla (2017) researched the radiosensitizing activity of 5-bromocytosine, related to 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine, in cancer treatment, demonstrating its role in enhancing the effectiveness of radiotherapy (Kumar & Sevilla, 2017).
Inhibitors for Thymidine Phosphorylase
Gbaj et al. (2006) investigated derivatives of 5-bromo-2-(pyrrolidin-1-yl)pyrimidine as inhibitors for thymidine phosphorylase, an enzyme involved in nucleoside metabolism, potentially contributing to cancer therapy research (Gbaj et al., 2006).
Safety And Hazards
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQGPROZPHKDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425084 | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
446286-61-9 | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)










